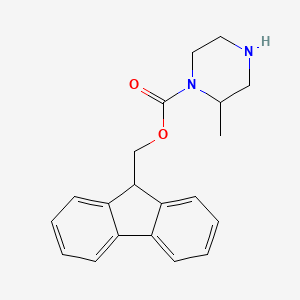

(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHIFBVXMMTWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate typically involves the reaction of fluorenylmethanol with 2-methylpiperazine in the presence of a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Fluorenylmethanol and 2-methylpiperazine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the synthesis of materials with specific properties for industrial applications

Mechanism of Action

The mechanism by which (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorenyl group can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to three Fmoc-protected piperazine analogs:

| Compound Name | Substituent(s) on Piperazine | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate (Target) | 2-Methyl | C₂₀H₂₂N₂O₂ | 322.40 | Methyl group at C2 position |

| (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride [CAS: 215190-22-0] | None | C₂₀H₂₁ClN₂O₂ | 356.85 | Lacks methyl group; higher polarity |

| 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperazine-2-carboxylic acid [CAS: 219312-90-0] | Carboxylic acid at C2 | C₂₁H₂₀N₂O₄ | 364.40 | Carboxylic acid substituent |

| (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate [CAS: 1119449-40-9] | 3-Ketone | C₂₀H₂₀N₂O₃ | 336.39 | Oxo group at C3; altered ring reactivity |

Key Observations :

- The 2-methyl group in the target compound increases steric hindrance, reducing nucleophilic reactivity at the adjacent nitrogen compared to unsubstituted analogs .

- 3-Oxopiperazine derivatives exhibit distinct electronic properties due to conjugation of the ketone group, influencing hydrogen-bonding interactions .

Physicochemical Properties

| Property | Target Compound | Piperazine-1-carboxylate (CAS: 215190-22-0) | 3-Oxopiperazine (CAS: 1119449-40-9) |

|---|---|---|---|

| Melting Point | 412 K (hydrochloride salt) | 178–181°C (free base) | 152–154°C (free base) |

| Solubility | Soluble in acetone, DCM | Moderate in polar solvents (e.g., MeOH) | High in DCM, low in water |

| Chromatographic Retention | Longer retention (HPLC) | Shorter retention due to higher polarity | Intermediate retention |

Notes:

- The hydrochloride salt form of the target compound improves crystallinity and stability, making it preferable for storage and handling .

- 3-Oxopiperazine derivatives show reduced thermal stability compared to methyl-substituted analogs .

Target Compound :

- Regioselective Protection : The 2-methyl group directs Fmoc protection to the less hindered nitrogen, achieving >98% regioselectivity in synthesis .

- Pharmaceutical Intermediates: Used in the synthesis of γ-alkyl β-hydroxy α-amino acids and PROTACs .

Comparators :

Research Findings and Challenges

- Crystallographic Studies : The target compound’s R-configuration was confirmed via Flack’s parameter refinement (x = -0.04), ensuring enantiopurity in drug intermediates .

- Stability Issues : Fmoc-protected analogs degrade under prolonged exposure to light or moisture, necessitating storage at 2–8°C .

- Synthetic Yields : The target compound achieves 55% yield in optimized protocols, outperforming 3-oxopiperazine derivatives (52%) but lagging behind unsubstituted analogs (57–61%) .

Biological Activity

(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate is an organic compound with the molecular formula . This compound is characterized by a fluorenyl group linked to a methylpiperazine moiety through a carboxylate ester bond. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The fluorenyl group can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions, modulating the activity of target molecules. This interaction can lead to various biological effects, including potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism may involve apoptosis induction and inhibition of cell proliferation.

- Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth, indicating potential use as antimicrobial agents.

- Anti-inflammatory Effects : There are indications that this compound could inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate | Structure | Antitumor, antimicrobial, anti-inflammatory |

| (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride | Similar | Enhanced solubility, potential for improved bioavailability |

| (S)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate | Similar | Stereochemical variations affecting biological activity |

Study 1: Antitumor Activity Assessment

In a study evaluating the cytotoxic effects of (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate against the MCF-7 cell line, researchers found that the compound exhibited significant dose-dependent cytotoxicity. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives showed higher efficacy than standard antibiotics, suggesting a potential role in developing new antimicrobial agents.

Study 3: Inflammatory Response Modulation

Research on the anti-inflammatory properties revealed that the compound could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate?

Answer:

The synthesis typically involves regioselective mono-N-protection of 2-methylpiperazine using Fmoc chloride (9-fluorenylmethyl chloroformate). A representative procedure involves:

- Step 1: Dropwise addition of Fmoc chloride in acetone to a solution of 2(R)-methylpiperazine under controlled temperature (289–298 K) .

- Step 2: Stirring for 1.5 hours, followed by filtration and washing with acetone to isolate the hydrochloride salt.

- Yield Optimization: Reaction time, solvent polarity (acetone), and stoichiometric ratios are critical. The reported yield is ~55% with HPLC purity >98% .

Advanced: How do reaction conditions influence the regioselectivity of mono-N-protection in 2-methylpiperazine derivatives?

Answer:

Regioselectivity is governed by:

- Steric and Electronic Factors: The methyl group on the piperazine ring directs Fmoc protection to the less hindered nitrogen atom.

- Solvent and Temperature: Polar aprotic solvents (e.g., acetone) enhance solubility and reaction homogeneity, while lower temperatures (e.g., 289 K) minimize side reactions like di-protection .

- Catalytic Additives: Base catalysts (e.g., NEt₃) are avoided to prevent deprotonation-induced side reactions. Confirmation of regioselectivity requires X-ray crystallography, as traditional spectroscopy may not resolve structural ambiguities .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the Fmoc group (δ ~7.7–7.3 ppm for aromatic protons) and piperazine backbone (δ ~3.0–4.0 ppm for N-CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., M+1 = 323) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98%) and detects unreacted starting materials .

Advanced: How can researchers resolve discrepancies in spectroscopic data during synthesis?

Answer:

- X-ray Crystallography: Used to unambiguously determine absolute stereochemistry and regioselectivity when NMR/HRMS are insufficient. For example, Flack’s parameter refinement (-0.04) confirmed the 6R configuration in the hydrochloride salt .

- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or reference compounds .

Application: How is this compound utilized in peptide synthesis and drug development?

Answer:

- Peptide Synthesis: The Fmoc group acts as a temporary protecting group for amines, enabling solid-phase peptide synthesis (SPPS). Its stability under basic conditions and cleavage via piperidine makes it ideal for iterative coupling .

- Drug Development: Piperazine derivatives are pharmacophores in kinase inhibitors and GPCR modulators. The methyl substituent enhances metabolic stability, while the Fmoc group facilitates conjugation to biomolecules .

Safety: What are the key handling precautions for this compound?

Answer:

- Hazard Classification: Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization (Category 3) .

- Mitigation: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How does the Fmoc group enhance the compound’s utility in medicinal chemistry?

Answer:

- Stability: Resists acidic/basic hydrolysis during peptide elongation.

- Solubility: The fluorenyl moiety improves solubility in organic solvents (e.g., DMF, DCM), facilitating coupling reactions .

- Orthogonal Deprotection: Cleaved under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile protecting groups (e.g., Boc) .

Contradictions: How to address inconsistent yields in large-scale synthesis?

Answer:

- Scale-Up Challenges: Aggregation or incomplete mixing in larger batches. Use slow addition of reagents and optimized stirring rates.

- Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (acetone/hexane) improves yield and purity .

Analytical: What techniques characterize crystallinity and molecular packing?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Reveals intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and packing efficiency (66.7% by PLATON analysis) .

- Differential Scanning Calorimetry (DSC): Determines melting points (e.g., 412 K) and phase transitions .

Advanced: What are the implications of chirality in this compound’s biological activity?

Answer:

- Stereochemical Purity: The (R)-configuration at C6 is critical for binding to chiral targets (e.g., enzymes). Racemization during synthesis is monitored via chiral HPLC or circular dichroism (CD) .

- Biological Relevance: Enantiopure piperazines exhibit higher selectivity in drug-receptor interactions, reducing off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.